REACTION_CXSMILES
|
O[C:2]1[N:10]=[CH:9][CH:8]=[CH:7][C:3]=1[C:4](O)=[O:5].[I:11]N1C(=O)CCC1=O.S(Cl)(Cl)=O.[CH2:23]([N:25]([CH2:28]C)CC)C.[ClH:30].CNC>CN(C=O)C>[Cl:30][C:2]1[N:10]=[CH:9][C:8]([I:11])=[CH:7][C:3]=1[C:4]([N:25]([CH3:28])[CH3:23])=[O:5] |f:4.5|
|
Name
|
|
Quantity
|
7.17 g
|
Type
|
reactant
|
Smiles
|
OC1=C(C(=O)O)C=CC=N1
|
Name
|
|
Quantity
|
12.76 g
|
Type
|
reactant
|
Smiles
|
IN1C(CCC1=O)=O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
23 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
4.6 g
|
Type
|
reactant
|
Smiles
|
Cl.CNC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at approximately 0° C. for 0.5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The mixture was concentrated under reduced pressure
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 2 hours
|
Duration
|
2 h
|
Type
|
DISTILLATION
|
Details
|
The mixture was distilled until approximately 70 mL of distillate
|
Type
|
CUSTOM
|
Details
|
was collected
|
Type
|
DISSOLUTION
|
Details
|
dissolved in 70 mL of methylene chloride
|
Type
|
TEMPERATURE
|
Details
|
The solution was cooled under nitrogen to 0° C.
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered
|
Type
|
CUSTOM
|
Details
|
the filtrate was partitioned between aqueous sodium bicarbonate and methylene chloride
|
Type
|
CUSTOM
|
Details
|
The methylene chloride layer was separated
|
Type
|
WASH
|
Details
|
washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was purified on silica gel by column chromatography
|
Type
|
WASH
|
Details
|
eluting with hexanes/ethyl acetate (5:1)
|
Reaction Time |
0.5 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C(=O)N(C)C)C=C(C=N1)I
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 16.7 mmol | |
AMOUNT: MASS | 5.17 g | |
YIELD: CALCULATEDPERCENTYIELD | 32.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |